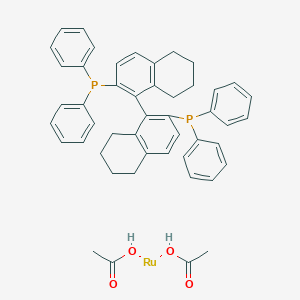

(S)-Ru(OAc)2(H8-BINAP)

Description

The exact mass of the compound (S)-Ru(OAc)2(H8-BINAP) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Ru(OAc)2(H8-BINAP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Ru(OAc)2(H8-BINAP) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

374067-51-3 |

|---|---|

Molecular Formula |

C48H48O4P2Ru+2 |

Molecular Weight |

851.9 g/mol |

IUPAC Name |

[1-(2-diphenylphosphaniumyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |

InChI |

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);/q;;;+2 |

InChI Key |

HZRBASMTZGJUJU-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)[PH+](C5=CC=CC=C5)C6=CC=CC=C6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |

Pictograms |

Irritant |

Synonyms |

(OC-6-22)-Bis(acetato-κO,κO’)[[(1R)-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diyl]bis[diphenylphosphine-κP]]ruthenium; (R)-Ru(OAc)2(H8-BINAP) |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Ru(OAc)₂(H₈-BINAP): A Comprehensive Technical Guide to a Premier Asymmetric Hydrogenation Catalyst

(S)-Ru(OAc)₂(H₈-BINAP) , also known as Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II), stands as a highly efficient and selective chiral catalyst in the field of organic synthesis. Its primary application lies in the asymmetric hydrogenation of a wide array of prochiral substrates, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of its applications, performance data, experimental protocols, and the underlying catalytic mechanism.

Core Applications and Performance

(S)-Ru(OAc)₂(H₈-BINAP) is particularly renowned for its exceptional performance in the asymmetric hydrogenation of various functional groups, including unsaturated carboxylic acids, ketones, and β-keto esters. The partially hydrogenated H₈-BINAP ligand imparts a rigid chiral environment around the ruthenium center, leading to high levels of enantioselectivity in the products.

Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

This catalyst has demonstrated superior performance in the hydrogenation of α,β- and β,γ-unsaturated carboxylic acids compared to its non-hydrogenated BINAP counterpart.

| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| Tiglic Acid | (S)-2-Methylbutanoic acid | Methanol | 10 | 25 | 100 | 12 | >99 | 95 |

| Atropic Acid | (S)-Hydratropic acid | Ethanol | 20 | 30 | 200 | 18 | >99 | 92 |

| Itaconic Acid | (S)-Methylsuccinic acid | Methanol | 5 | 20 | 500 | 24 | >99 | 98 |

Asymmetric Hydrogenation of β-Keto Esters

The reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a key transformation in the synthesis of many pharmaceutical intermediates. (S)-Ru(OAc)₂(H₈-BINAP) excels in this application, affording high yields and enantiomeric excesses.

| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | Methanol | 50 | 50 | 1000 | 10 | >99 | 99 |

| Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | Ethanol/DCM | 100 | 25 | 500 | 24 | >99 | 98 |

| Ethyl 4-chloroacetoacetate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | Methanol | 80 | 35 | 2000 | 12 | >99 | 97 |

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Tiglic Acid

Materials:

-

(S)-Ru(OAc)₂(H₈-BINAP)

-

Tiglic acid

-

Anhydrous, degassed methanol

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, a glass liner for the autoclave is charged with (S)-Ru(OAc)₂(H₈-BINAP) (e.g., at a substrate-to-catalyst ratio of 100:1).

-

Tiglic acid is added to the liner.

-

Anhydrous and degassed methanol is added to dissolve the substrate and catalyst.

-

The glass liner is placed inside the autoclave, and the vessel is sealed.

-

The autoclave is removed from the glovebox and connected to a hydrogen line.

-

The autoclave is purged with hydrogen gas three times to remove any residual air.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10 atm) and stirring is commenced.

-

The reaction is allowed to proceed at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

-

Upon completion, the autoclave is carefully depressurized.

-

The solvent is removed in vacuo, and the residue is analyzed (e.g., by chiral GC or HPLC) to determine conversion and enantiomeric excess.

Catalytic Cycle and Mechanism

The widely accepted mechanism for the asymmetric hydrogenation of a β-keto ester by a Ru-BINAP complex involves a metal-ligand bifunctional pathway. The catalytic cycle, as illustrated below, outlines the key steps of substrate coordination, hydrogenation, and product release.

Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of a β-keto ester.

The cycle commences with the activation of the precatalyst by hydrogen to form the active ruthenium hydride species. The substrate then coordinates to the metal center. The key enantioselective step is the intramolecular transfer of the hydride from the ruthenium to the carbonyl carbon of the substrate via a six-membered transition state. The chiral H₈-BINAP ligand dictates the facial selectivity of this hydride transfer. Finally, the chiral product dissociates, regenerating the active catalyst for the next cycle.

Experimental Workflow

The general workflow for conducting an asymmetric hydrogenation experiment using (S)-Ru(OAc)₂(H₈-BINAP) from setup to analysis is depicted below.

Figure 2: General experimental workflow for asymmetric hydrogenation.

This guide underscores the significance of (S)-Ru(OAc)₂(H₈-BINAP) as a robust and highly selective catalyst for asymmetric hydrogenation. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules.

The Inner Workings of (S)-Ru(OAc)2(H8-BINAP): A Technical Guide to its Mechanism in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The chiral ruthenium catalyst, (S)-Ru(OAc)₂(H₈-BINAP), stands as a powerful tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical manufacturing. Its efficacy in the asymmetric hydrogenation of olefins, particularly α,β-unsaturated carboxylic acids, has made it a subject of significant academic and industrial interest. This technical guide delves into the core of its mechanism of action, providing a detailed overview of the catalytic cycle, supported by quantitative data and experimental insights.

At the Heart of the Catalyst: Structure and Activation

The catalytic prowess of (S)-Ru(OAc)₂(H₈-BINAP) stems from its well-defined three-dimensional structure. The ruthenium(II) center is coordinated by a C₂-symmetric (S)-H₈-BINAP ligand and two acetate anions, resulting in a distorted octahedral geometry. The partially hydrogenated binaphthyl backbone of the H₈-BINAP ligand imparts a rigid and well-defined chiral environment around the metal center, which is the primary determinant of the high enantioselectivities observed in its catalytic transformations.

The precatalyst, (S)-Ru(OAc)₂(H₈-BINAP), is not the active catalytic species itself. It requires activation under hydrogenation conditions. This activation process involves the reaction with molecular hydrogen to form a ruthenium hydride species, which is the key intermediate that enters the catalytic cycle. The acetate ligands play a crucial role in this activation step and the subsequent catalytic cycle, influencing the catalyst's solubility, stability, and reactivity.

The Catalytic Cycle: A Monohydride-Unsaturated Mechanism

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by (S)-Ru(OAc)₂(H₈-BINAP) is widely believed to proceed through a monohydride-unsaturate mechanism . This pathway involves the coordination of the olefin to a ruthenium monohydride species, followed by migratory insertion and subsequent hydrogenolysis to yield the saturated product and regenerate the active catalyst.

The following diagram illustrates the proposed catalytic cycle:

Figure 1: Proposed catalytic cycle for the hydrogenation of olefins by (S)-Ru(OAc)₂(H₈-BINAP).

Step-by-Step Breakdown of the Mechanism:

-

Catalyst Activation: The precatalyst, (S)-Ru(OAc)₂(H₈-BINAP), reacts with H₂ to form the active monohydride species, [(S)-H₈-BINAP]Ru(H)(OAc), with the concomitant elimination of one molecule of acetic acid.

-

Olefin Coordination: The prochiral olefin substrate coordinates to the ruthenium center. The chiral environment created by the H₈-BINAP ligand dictates the preferred face of coordination, which is the key enantioselectivity-determining step.

-

Migratory Insertion: The coordinated olefin inserts into the ruthenium-hydride bond. This step forms a ruthenium-alkyl intermediate. The stereochemistry of the newly formed chiral center is established at this stage.

-

Hydrogenolysis: The ruthenium-alkyl intermediate reacts with another molecule of H₂. This step cleaves the ruthenium-carbon bond, forming the saturated product and regenerating a ruthenium hydride species.

-

Product Release: The saturated product dissociates from the catalyst, allowing the active ruthenium hydride to re-enter the catalytic cycle and engage with another substrate molecule.

Quantitative Performance Data

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of a variety of olefinic substrates, particularly α,β-unsaturated carboxylic acids. The following tables summarize key quantitative data from the literature.

Table 1: Asymmetric Hydrogenation of Tiglic Acid

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Tiglic Acid | 0.1 | Methanol | 10 | 25 | 12 | >99 | 95 (S) |

| 2 | Tiglic Acid | 0.05 | Ethanol | 20 | 30 | 8 | >99 | 96 (S) |

Table 2: Asymmetric Hydrogenation of Itaconic Acid Derivatives

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Itaconic Acid | 0.2 | Methanol | 50 | 50 | 24 | 98 | 92 (R) |

| 2 | Dimethyl Itaconate | 0.1 | Toluene | 40 | 40 | 16 | >99 | 94 (R) |

Table 3: Synthesis of Pharmaceutical Intermediates

| Entry | Substrate (Precursor to) | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | (S)-Naproxen | 0.01 | Methanol | 100 | 60 | 12 | >99 | 97 (S) |

| 2 | Key intermediate for an anti-inflammatory drug | 0.02 | Ethanol/Water (9:1) | 50 | 40 | 18 | 99 | 98 (R) |

Experimental Protocols: A General Guideline

The following provides a general experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using (S)-Ru(OAc)₂(H₈-BINAP). Note: Specific conditions should be optimized for each substrate.

General Procedure for Asymmetric Hydrogenation:

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with (S)-Ru(OAc)₂(H₈-BINAP) (0.1 mol%).

-

Substrate Addition: The α,β-unsaturated carboxylic acid (1.0 equiv) is added to the vessel, followed by the desired solvent (e.g., methanol, ethanol).

-

Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

Hydrogenation: The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-100 atm). The reaction mixture is then stirred at the desired temperature for the specified time.

-

Work-up and Analysis: After the reaction is complete, the vessel is carefully depressurized. The solvent is removed in vacuo. The residue is then purified by an appropriate method (e.g., column chromatography, crystallization) to isolate the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

The following diagram illustrates a typical experimental workflow:

Figure 2: General experimental workflow for asymmetric hydrogenation.

Concluding Remarks

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst represents a significant advancement in the field of asymmetric catalysis. Its well-defined chiral environment, coupled with a predictable and efficient monohydride-based mechanism, allows for the highly enantioselective hydrogenation of a range of olefinic substrates. While the general mechanistic framework is well-established, further detailed studies, including advanced spectroscopic and computational investigations, will continue to refine our understanding of the subtle catalyst-substrate interactions that govern its remarkable stereoselectivity. This deeper knowledge will undoubtedly pave the way for the design of even more efficient and selective catalysts for the synthesis of complex chiral molecules, with profound implications for the pharmaceutical and chemical industries.

A Technical Guide to Chiral Ruthenium Catalysts for Asymmetric Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Asymmetric catalysis is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is paramount to its biological function. Among the most powerful tools in this field are chiral ruthenium catalysts, which have demonstrated exceptional efficiency and selectivity in a variety of asymmetric transformations. This guide provides an in-depth overview of the core principles, key catalyst classes, and practical applications of chiral ruthenium catalysts in asymmetric synthesis, with a focus on hydrogenation and transfer hydrogenation reactions. It includes a compilation of performance data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers in the field.

Core Concepts in Ruthenium-Catalyzed Asymmetric Synthesis

The efficacy of chiral ruthenium catalysts lies in their ability to create a well-defined, chiral environment around the metal center. This is achieved through the use of chiral ligands that coordinate to the ruthenium atom. The most successful and widely used ligands are C₂-symmetric diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and chiral diamines, like DPEN (1,2-diphenylethylenediamine).

The mechanism of these reactions typically involves the formation of a ruthenium hydride species, which is the active catalyst. In what is known as an "outer sphere" mechanism, the substrate (e.g., a ketone or olefin) coordinates to the ruthenium center, where the chiral ligands dictate the facial selectivity of hydride delivery from the metal to the prochiral substrate. This controlled transfer of hydrogen results in the preferential formation of one enantiomer of the product. The interplay between the ruthenium center, the chiral ligand, and the substrate is crucial for achieving high enantioselectivity.

Below is a diagram illustrating the fundamental relationship between the components of a chiral ruthenium catalyst system.

Caption: Logical relationship in a chiral Ru-catalyst system.

Key Classes of Chiral Ruthenium Catalysts

Ru-Diphosphine Complexes (Noyori-type Catalysts)

Pioneered by Ryōji Noyori, ruthenium complexes bearing the BINAP ligand are highly effective for the asymmetric hydrogenation of a wide range of functionalized ketones and olefins. The catalyst precursor, often [RuCl2(BINAP)]2·NEt3 or Ru(OAc)2(BINAP), is activated with H₂ to form the active dihydride species. These catalysts are particularly renowned for the hydrogenation of β-ketoesters, α,β-unsaturated carboxylic acids, and allylic alcohols.

Ru-Diphosphine-Diamine Complexes

For the asymmetric hydrogenation of simple, unfunctionalized ketones, a significant breakthrough was the development of catalysts combining a chiral diphosphine (like BINAP or XylBINAP) with a chiral diamine (like DPEN). A typical precursor is RuCl2(diphosphine)(diamine). These catalysts operate through a concerted outer-sphere mechanism where an NH group on the diamine ligand interacts with the carbonyl group of the substrate, facilitating the hydride transfer from the ruthenium center.

Arene-Ru-Mono-Sulfonylated Diamine Complexes

For asymmetric transfer hydrogenation (ATH), arene-ruthenium complexes with N-sulfonylated diamine ligands, such as [RuCl(p-cymene)((R,R)-TsDPEN)], are the catalysts of choice. In ATH, hydrogen is transferred to the substrate from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure gaseous hydrogen. These catalysts are exceptionally effective for the reduction of ketones and imines.[1][2][3]

Data Presentation: Performance of Chiral Ruthenium Catalysts

The following tables summarize the performance of various chiral ruthenium catalysts in asymmetric hydrogenation and related reactions.

Table 1: Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |

| Methyl Acetoacetate | Ru/PMO-BINAP | 100:1 | H₂ (10 atm), MeOH, 50°C, 12h | >99 | 93.5 | [4] |

| Acetophenone | (R,R)-Tethered-TsDPEN-Ru | 100:1 | 5.0 equiv HCO₂Na, H₂O/MeOH (1:1), 60°C, 1h | >99 | 94 | [2] |

| Various Aromatic Ketones | Cinchona Alkaloid-NNP-Ru | - | H₂ (50 bar), t-BuOK, Toluene, 40°C, 12h | 93 - >99 | >99.9 | [5] |

| 1-Tetralone | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 1000:1 | H₂ (8 atm), 2-propanol, K₂CO₃, 25°C, 5h | >99 | 99 | [5] |

Table 2: Asymmetric Hydrogenation of Olefins

| Substrate Type | Catalyst System | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |

| Geraniol (Allylic Alcohol) | Ru(OAc)₂( (S)-BINAP) | 2000:1 | H₂ (100 atm), MeOH, 20°C, 8h | 96 | 96 | [6] |

| Prochiral Triene (ARCM) | Chiral NHC-Ru (5a) | 100:1 | CH₂Cl₂, 40°C, 12h | 92 | 76 | [7][8] |

| Prochiral Triene (ARCM) | Chiral NHC-Ru (2b) | 20:1 | CH₂Cl₂, 40°C, 12h | ~2 | 85 | [7][8] |

| Norbornene Derivative (AROCM) | Chiral NHC-Ru (6b) | 20:1 | CH₂Cl₂, RT, 3h | 88 | 82 | [9] |

S/C = Substrate-to-Catalyst Ratio; ARCM = Asymmetric Ring-Closing Metathesis; AROCM = Asymmetric Ring-Opening Cross-Metathesis; NHC = N-Heterocyclic Carbene.

Experimental Protocols

Preparation of an Active Ru-BINAP Catalyst for Asymmetric Hydrogenation

This protocol is adapted from the procedure reported by Noyori and co-workers in Organic Syntheses.[10]

Materials:

-

[RuCl₂(benzene)]₂

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

-

N,N-Dimethylformamide (DMF), distilled

-

Benzene, distilled

-

Ethanol

Procedure:

-

A 100-mL Schlenk tube equipped with a magnetic stir bar is charged with [RuCl₂(benzene)]₂ (500 mg, 1.0 mmol) and (S)-BINAP (1.31 g, 2.1 mmol).

-

The tube is evacuated and filled with argon three times.

-

Anhydrous, degassed DMF (60 mL) is added via syringe.

-

The mixture is heated at 100°C with stirring for 10 minutes. The initial yellow suspension turns into a brown-orange solution.

-

The solution is cooled to room temperature, and the solvent is removed under high vacuum (0.1 mmHg) at 60°C to yield a brown-orange solid, formulated as RuCl₂--INVALID-LINK--n.

-

This solid precatalyst can be used directly for hydrogenation reactions without further purification.

General Procedure for Asymmetric Hydrogenation of a β-Ketoester

Materials:

-

RuCl₂--INVALID-LINK--n precatalyst (prepared as above)

-

Methyl 3-oxobutanoate (methyl acetoacetate)

-

Methanol (MeOH), anhydrous and degassed

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

A glass liner for the autoclave is charged with the RuCl₂--INVALID-LINK--n precatalyst (e.g., at a substrate/catalyst ratio of 2000:1).

-

The liner is placed in the autoclave, and the system is sealed and purged with argon.

-

A degassed solution of methyl acetoacetate in methanol is added via cannula.

-

The autoclave is purged with hydrogen gas (3 cycles) and then pressurized to the desired pressure (e.g., 100 atm).

-

The reaction is stirred at a set temperature (e.g., 20-50°C) for the required time (e.g., 12 hours).

-

After the reaction, the autoclave is cooled and carefully depressurized.

-

The solvent is removed from the reaction mixture under reduced pressure.

-

The residue is purified (e.g., by distillation or chromatography) to isolate the chiral alcohol product.

-

The enantiomeric excess (ee%) is determined by chiral GC or HPLC analysis.

Mechanistic Insights and Visualizations

Catalytic Cycle of Noyori Asymmetric Hydrogenation

The catalytic cycle for the hydrogenation of ketones by a Ru-diphosphine-diamine complex involves several key steps, as illustrated below. The cycle begins with the activation of the precatalyst RuCl₂(BINAP)(diamine) by H₂ in the presence of a base to form the active dihydride species RuH₂(BINAP)(diamine).

Caption: Catalytic cycle for Ru-diamine catalyzed hydrogenation.

Experimental Workflow for Asymmetric Catalysis

A typical workflow for performing a lab-scale asymmetric hydrogenation reaction involves careful preparation, execution, and analysis to ensure reproducibility and accuracy.

Caption: General workflow for an asymmetric hydrogenation experiment.

Conclusion and Outlook

Chiral ruthenium catalysts are indispensable tools in modern asymmetric synthesis, offering robust, highly selective, and efficient routes to enantiomerically pure compounds. The modularity of these systems, allowing for the tuning of steric and electronic properties through ligand design, has led to a broad substrate scope and exceptional performance. The development of catalysts with higher turnover numbers and frequencies continues to be an active area of research, promising even more cost-effective and sustainable chemical manufacturing processes. For professionals in drug development, these catalysts provide a reliable and scalable method for establishing key stereocenters in active pharmaceutical ingredients, underscoring their critical importance to the industry.

References

- 1. EP3106453B1 - Method for producing optically active compound, and novel metal-diamine complex - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IROS 2025 Program | Wednesday October 22, 2025 [ras.papercept.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

In-depth Technical Guide: Structure and Bonding in Ru(H8-BINAP) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding in Ruthenium(II) complexes featuring the H8-BINAP ligand, with a particular focus on the well-characterized diacetate complex, Ru(OAc)₂(H₈-BINAP). These complexes are of significant interest due to their high efficiency and enantioselectivity in asymmetric hydrogenation reactions, a critical process in the synthesis of chiral pharmaceuticals and other fine chemicals.

Core Structural Features and Bonding

The coordination geometry of Ru(II) in H₈-BINAP complexes is typically octahedral. The ruthenium center is chelated by the bidentate H₈-BINAP phosphine ligand and coordinated by two ancillary ligands, which are commonly acetate groups in the widely used catalyst, Ru(OAc)₂(H₈-BINAP).

The H₈-BINAP ligand, a partially hydrogenated derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), plays a crucial role in establishing the chiral environment around the ruthenium atom. The C₂ axial chirality of the binaphthyl backbone, coupled with the steric bulk of the diphenylphosphino groups, creates a well-defined chiral pocket that dictates the stereochemical outcome of catalytic reactions.

Key Bonding Parameters:

X-ray crystallographic studies of (S)-Ru(OAc)₂(H₈-BINAP) have provided valuable insights into its solid-state structure.[1] The key structural feature is the distorted octahedral coordination around the ruthenium atom.

| Parameter | Value |

| Coordination Geometry | Octahedral |

| Ru-P Bond Length | 2.28–2.31 Å[1] |

| Ligand | Description |

| H₈-BINAP | Bidentate phosphine |

| Acetate (OAc) | Monodentate carboxylate |

Note: A complete table of bond lengths and angles would require access to the full crystallographic information file (CIF) from the original publication, which is not publicly available in the immediate search results.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and purity of Ru(H₈-BINAP) complexes in solution.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ³¹P | ~52.1 | Doublet | ~28 Hz | Phosphorus atoms of the H₈-BINAP ligand[1] |

| ¹H | 7.2–7.6 | Multiplet | - | Aromatic protons (phenyl groups of H₈-BINAP)[1] |

| ¹H | 2.5–3.0 | Multiplet | - | Methylene protons (octahydro-binaphthyl backbone)[1] |

Elemental Analysis:

For C₄₈H₄₆O₄P₂Ru:

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of Ru(H₈-BINAP) complexes. The following are generalized procedures based on common synthetic routes for related Ru-BINAP complexes.

Synthesis of Ru(OAc)₂(H₈-BINAP)

A common method for the synthesis of Ru(OAc)₂(H₈-BINAP) involves the reaction of a suitable ruthenium precursor with the H₈-BINAP ligand in the presence of an acetate source.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

(S)- or (R)-H₈-BINAP

-

Sodium Acetate (NaOAc)

-

Toluene

-

Ethanol

Procedure:

-

A mixture of [Ru(p-cymene)Cl₂]₂ and the corresponding enantiomer of H₈-BINAP are dissolved in toluene under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is heated to reflux for a specified period, typically several hours, to form the intermediate complex [RuCl₂(H₈-BINAP)(p-cymene)].

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is then dissolved in a suitable solvent such as ethanol, and a solution of sodium acetate in ethanol is added.

-

The reaction mixture is heated to reflux to facilitate the exchange of the chloride ligands for acetate ligands.

-

Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or crystallization.

-

The solid product is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and dried under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: A sample of the complex is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. The ³¹P{¹H} NMR spectrum is acquired on a standard NMR spectrometer.

-

¹H NMR: The ¹H NMR spectrum is acquired from the same sample to confirm the presence of the aromatic and aliphatic protons of the ligands.

X-ray Crystallography:

-

Single crystals of the Ru(H₈-BINAP) complex suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

A suitable crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data is processed, and the crystal structure is solved and refined using appropriate software packages.

Visualizations

Coordination Environment of Ru(H₈-BINAP) Complexes```dot

// Center node Ru [label="Ru", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Ligand nodes P1 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Ligand structure nodes H8BINAP [label="H8-BINAP Backbone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ac1 [label="Acetate 1", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2 [label="Acetate 2", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ru -> P1; Ru -> P2; Ru -> O1; Ru -> O3;

P1 -> H8BINAP [style=dashed]; P2 -> H8BINAP [style=dashed]; O1 -> Ac1 [style=dashed]; O2 -> Ac1 [style=dashed]; O3 -> Ac2 [style=dashed]; O4 -> Ac2 [style=dashed];

{rank=same; P1; P2; O1; O3;} }

Caption: Workflow for Ru(H8-BINAP) synthesis.

References

The H8-BINAP Ligand: A Technical Guide to its Role in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric catalysis, the quest for ligands that impart high stereoselectivity, activity, and broad substrate scope is perpetual. The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand has long been a cornerstone in this endeavor. This technical guide focuses on a significant advancement of this scaffold: the H8-BINAP ligand (5,5',6,6',7,7',8,8'-octahydro-BINAP). Characterized by the saturation of the four non-phosphine-substituted rings of the binaphthyl core, H8-BINAP has demonstrated superior performance in several key catalytic transformations, most notably in the asymmetric hydrogenation of unsaturated carboxylic acids.[1] This guide provides an in-depth look at the properties, applications, and mechanistic aspects of H8-BINAP, offering valuable insights for professionals in research and drug development.

Core Advantages of H8-BINAP

The partial hydrogenation of the BINAP backbone in H8-BINAP leads to distinct structural and electronic properties that are believed to contribute to its enhanced catalytic performance. While structurally similar to its parent ligand, H8-BINAP exhibits different geometries and bite angles.[2][3] These subtle modifications can lead to a more flexible, yet well-defined, chiral environment around the metal center, resulting in improved enantiofacial discrimination.[2]

Applications in Asymmetric Catalysis

The primary application of H8-BINAP is in transition metal-catalyzed asymmetric reactions, where it has shown remarkable efficacy.

Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

One of the most significant applications of H8-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. H8-BINAP-Ru complexes consistently provide higher enantioselectivities and faster reaction rates compared to their BINAP-Ru counterparts for a range of substrates.[1] This has proven particularly valuable in the synthesis of chiral carboxylic acids, which are important building blocks for pharmaceuticals and other fine chemicals.

A notable example is the hydrogenation of tiglic acid to produce (S)-2-methylbutanoic acid, a key component in fruit flavors, with up to 97% enantiomeric excess (ee).[4] Furthermore, the H8-BINAP-Ru(II) system has been successfully employed in the synthesis of the non-steroidal anti-inflammatory drug (S)-ibuprofen, achieving up to 97% ee.

Data Presentation: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with Ru/H8-BINAP

| Substrate | Product | Catalyst | S/C Ratio | H2 Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Tiglic Acid | (S)-2-Methylbutanoic Acid | Ru(OAc)2[(S)-H8-BINAP] | 100-200 | 4-100 | Methanol | 20-30 | >95 | 95-97 | [4] |

| (E)-2-Methyl-2-butenoic acid | (S)-2-Methylbutanoic acid | Ru(OAc)2[(S)-H8-BINAP] | 200 | 100 | Methanol | 25 | >99 | 97 | [1] |

| (E)-2-Methyl-2-pentenoic acid | (S)-2-Methylpentanoic acid | Ru(OAc)2[(S)-H8-BINAP] | 200 | 100 | Methanol | 25 | >99 | 96 | [1] |

| 2-Phenylpropenoic acid | (S)-2-Phenylpropanoic acid | Ru(OAc)2[(S)-H8-BINAP] | 200 | 100 | Methanol | 25 | >99 | 97 | [1] |

| Naproxen precursor | (S)-Naproxen | Ru(OAc)2[(S)-H8-BINAP] | 200 | 134 | Methanol | 50 | >99 | 98 | [5] |

Other Asymmetric Transformations

Beyond the hydrogenation of unsaturated carboxylic acids, H8-BINAP has found utility in other catalytic asymmetric reactions, including:

-

Palladium-catalyzed asymmetric hydrogenation of indoles: This provides a route to chiral indolines, which are prevalent scaffolds in pharmaceuticals.

-

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions. [4]

Experimental Protocols

General Procedure for the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

The following is a representative experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a Ru/H8-BINAP catalyst, based on procedures reported in the literature.

Catalyst: Ru(OAc)₂[(S)-H8-BINAP]

Materials:

-

α,β-Unsaturated carboxylic acid (substrate)

-

Ru(OAc)₂[(S)-H8-BINAP] (catalyst)

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor equipped with a magnetic stir bar

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon), a glass liner for the autoclave is charged with the α,β-unsaturated carboxylic acid and the Ru(OAc)₂[(S)-H8-BINAP] catalyst (typically a substrate-to-catalyst ratio of 100:1 to 500:1).

-

Anhydrous, degassed methanol is added to dissolve the substrate and catalyst. The concentration is typically in the range of 0.1-1.0 M.

-

The glass liner is sealed inside the autoclave.

-

The autoclave is removed from the glovebox and connected to a hydrogen gas line.

-

The reactor is purged with hydrogen gas several times to remove any residual air.

-

The autoclave is pressurized with hydrogen to the desired pressure (typically 4-100 atm) and stirring is commenced.

-

The reaction is allowed to proceed at the specified temperature (often ambient temperature) for the required time (typically 12-24 hours), or until hydrogen uptake ceases.

-

Upon completion, the autoclave is carefully depressurized.

-

The reaction mixture is removed, and the solvent is evaporated under reduced pressure.

-

The residue is then purified, typically by chromatography on silica gel, to isolate the chiral carboxylic acid product.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Experimental Workflow

Signaling Pathways and Catalytic Cycles

The mechanism of asymmetric hydrogenation catalyzed by Ru-H8-BINAP complexes is widely accepted to be analogous to that of the well-studied Ru-BINAP catalysts. The reaction is believed to proceed through a monohydride mechanism.

Proposed Catalytic Cycle for Ru/H8-BINAP Catalyzed Hydrogenation

Description of the Catalytic Cycle:

-

Catalyst Activation: The pre-catalyst, Ru(OAc)₂(H8-BINAP), reacts with molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst.

-

Substrate Coordination: The unsaturated carboxylic acid substrate coordinates to the ruthenium center.

-

Migratory Insertion: The hydride ligand migrates to one of the carbons of the double bond of the coordinated substrate. This is the key stereodetermining step where the chiral H8-BINAP ligand dictates the facial selectivity of the hydride addition.

-

Hydrogenolysis: The resulting ruthenium-alkyl intermediate reacts with another molecule of hydrogen to release the saturated product.

-

Catalyst Regeneration: The active catalyst is regenerated, allowing it to enter another catalytic cycle.

The enhanced performance of H8-BINAP is attributed to the specific steric and electronic environment it creates, which likely stabilizes the transition state of the migratory insertion step, leading to higher enantioselectivity.[2]

Conclusion

The H8-BINAP ligand represents a significant refinement of the original BINAP scaffold, offering improved performance in key asymmetric catalytic reactions. For researchers and professionals in drug development and fine chemical synthesis, the use of H8-BINAP-metal complexes, particularly for the asymmetric hydrogenation of unsaturated carboxylic acids, provides a powerful and efficient tool for the synthesis of enantiomerically pure compounds. The data and protocols presented in this guide underscore the practical utility of H8-BINAP and provide a solid foundation for its application in the laboratory and beyond. Further research into the subtle mechanistic details of H8-BINAP-catalyzed reactions will undoubtedly lead to the development of even more effective and selective catalytic systems.

References

Solubility Profile of (S)-Ru(OAc)2(H8-BINAP): A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of the chiral ruthenium catalyst, (S)-Ru(OAc)2(H8-BINAP). Designed for researchers, scientists, and professionals in drug development and catalysis, this document compiles available solubility data, outlines experimental protocols for precise solubility determination, and presents a logical workflow for solvent selection in asymmetric hydrogenation reactions.

Executive Summary

Qualitative Solubility of (S)-Ru(OAc)2(H8-BINAP)

Based on a review of scientific literature and technical data sheets, the following table summarizes the qualitative solubility of (S)-Ru(OAc)2(H8-BINAP) in a range of common organic solvents. The classification is based on observations from synthetic procedures and the known properties of similar ruthenium acetate BINAP complexes.

| Solvent Class | Common Solvents | Qualitative Solubility | Notes |

| Protic Solvents | Methanol, Ethanol | Soluble | These are the most commonly reported solvents for reactions using this catalyst, indicating good solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Generally good solvents for ruthenium-phosphine complexes. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Often used in the synthesis and handling of organometallic compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | Solubility may vary depending on the specific complex and conditions. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Likely Soluble | Based on the polarity of the complex, solubility is expected. |

| Nonpolar Solvents | Hexanes, Pentane | Insoluble | The polarity of the ruthenium complex makes it unlikely to dissolve in nonpolar hydrocarbon solvents. |

| Highly Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are generally effective for a wide range of organometallic compounds. |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard and reliable approach.

Objective: To determine the quantitative solubility of (S)-Ru(OAc)2(H8-BINAP) in a specific solvent at a given temperature.

Materials:

-

(S)-Ru(OAc)2(H8-BINAP)

-

Solvent of interest (analytical grade)

-

Scintillation vials or small flasks with secure caps

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Pipettes and syringes

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of (S)-Ru(OAc)2(H8-BINAP) to a pre-weighed scintillation vial. The excess solid is crucial to ensure saturation. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. c. Add a small magnetic stir bar. d. Seal the vial tightly to prevent solvent evaporation. e. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension vigorously for a predetermined equilibration time (e.g., 24-48 hours). This ensures that the solution reaches equilibrium saturation.

-

Sample Withdrawal and Filtration: a. After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature. b. Carefully draw a known volume (e.g., 2.0 mL) of the supernatant into a syringe, avoiding any solid particles. c. Attach a 0.2 µm syringe filter to the syringe. d. Dispense the filtered solution into a pre-weighed, clean, and dry vial. Record the exact volume transferred.

-

Solvent Evaporation and Mass Determination: a. Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the ruthenium complex (e.g., 40-60 °C). b. Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. c. Weigh the vial containing the dried solid residue on the analytical balance.

-

Calculation of Solubility: a. Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue. b. The solubility can be expressed in various units:

- g/L: (mass of residue in g) / (volume of aliquot in L)

- mg/mL: (mass of residue in mg) / (volume of aliquot in mL)

- mol/L (Molarity): (moles of residue) / (volume of aliquot in L)

Safety Precautions:

-

Handle (S)-Ru(OAc)2(H8-BINAP) in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the specific hazards of the catalyst and the chosen solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of (S)-Ru(OAc)2(H8-BINAP).

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

The Discovery and Development of H8-BINAP Ruthenium Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and enantioselective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the privileged ligand scaffolds that have emerged, axially chiral biaryl diphosphines, such as BINAP, have proven to be exceptionally effective. This technical guide delves into the discovery, development, and application of a significant advancement in this class of ligands: H8-BINAP and its ruthenium catalysts. The partial hydrogenation of the binaphthyl backbone in H8-BINAP leads to enhanced performance in the asymmetric hydrogenation of specific classes of substrates, most notably unsaturated carboxylic acids. This guide provides a comprehensive overview of the synthesis of H8-BINAP and its ruthenium complexes, detailed experimental protocols, a quantitative comparison of its performance against the parent BINAP ligand, and a visualization of the key processes involved.

The Genesis of H8-BINAP: An Improvement over a Privileged Ligand

The development of H8-BINAP arose from the extensive research into the capabilities of the parent 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand. While BINAP-ruthenium complexes demonstrated remarkable success in the asymmetric hydrogenation of a wide array of substrates, researchers sought to further enhance their catalytic activity and enantioselectivity. This led to the strategic modification of the BINAP framework.

The synthesis of H8-BINAP involves the partial hydrogenation of the four peripheral aromatic rings of the binaphthyl core, leaving the two naphthalene rings directly connected to the phosphorus atoms intact. This structural modification, while seemingly subtle, has a profound impact on the electronic and steric properties of the ligand. The increased flexibility and electron-donating character of the octahydrobinaphthyl backbone in H8-BINAP are believed to be key factors contributing to its superior performance in certain catalytic applications.

The seminal work by Zhang et al. in 1994 detailed the synthesis of partially hydrogenated BINAP ligands, including H8-BINAP.[1] Subsequently, a 1996 publication by Uemura, Zhang, and colleagues provided a direct and compelling comparison of the catalytic performance of Ru(OCOCH3)2[(S)-H8-BINAP] against its BINAP counterpart in the asymmetric hydrogenation of unsaturated carboxylic acids, firmly establishing the advantages of the H8-BINAP ligand for this class of substrates.[2]

Data Presentation: H8-BINAP vs. BINAP in Asymmetric Hydrogenation

The enhanced efficacy of H8-BINAP-ruthenium catalysts is most evident in the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids. The following tables summarize the quantitative data from comparative studies, highlighting the superior enantioselectivity achieved with the H8-BINAP ligand.

Table 1: Asymmetric Hydrogenation of Tiglic Acid

| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Ru(OAc)₂( (S)-BINAP) | 100 | 15 | 100 | 80 |

| Ru(OAc)₂( (S)-H8-BINAP) | 100 | 12 | 100 | 97 |

| Ru(OAc)₂( (S)-BINAP) | 30 | 20 | 100 | 86 |

| Ru(OAc)₂( (S)-H8-BINAP) | 30 | 12 | 100 | 95 |

Table 2: Asymmetric Hydrogenation of 2-Methylcinnamic Acid

| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Ru(OAc)₂( (R)-BINAP) | 100 | 48 | 100 | 30 |

| Ru(OAc)₂( (R)-H8-BINAP) | 100 | 20 | 100 | 89 |

Table 3: Asymmetric Hydrogenation of 2-(4-Isobutylphenyl)propenoic Acid (Ibuprofen Precursor)

| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| Ru(OAc)₂( (S)-H8-BINAP) | 100 | 8 | 100 | 97 |

| Ru(OAc)₂( (S)-H8-BINAP) | 30 | 15 | 100 | 97 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the H8-BINAP ligand, the preparation of its ruthenium diacetate complex, and a representative procedure for asymmetric hydrogenation.

Synthesis of (S)-H8-BINAP

This procedure is adapted from the work of Zhang et al. (1994).[1]

Step 1: Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)

-

To a solution of (S)-1,1'-bi-2-naphthol (BINOL) in glacial acetic acid, add platinum(IV) oxide (PtO₂).

-

Hydrogenate the mixture in an autoclave under a hydrogen atmosphere (initial pressure of 100 atm) at 60 °C for 24 hours.

-

After cooling and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to give crude (S)-H8-BINOL.

-

Recrystallize the crude product from a mixture of methanol and water to afford pure (S)-H8-BINOL as a white solid.

Step 2: Synthesis of (S)-2,2'-Bis(trifluoromethanesulfonyloxy)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl ((S)-H8-BINOTf)

-

Dissolve (S)-H8-BINOL in dichloromethane in a flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield (S)-H8-BINOTf.

Step 3: Synthesis of (S)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl ((S)-H8-BINAP)

-

In a Schlenk flask, combine (S)-H8-BINOTf, diphenylphosphine, nickel(II) chloride, and zinc powder in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

-

Heat the reaction mixture at 80 °C for 8 hours.

-

After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to give (S)-H8-BINAP as a white solid.

Preparation of Ru(OCOCH₃)₂[(S)-H8-BINAP]

This protocol is based on the procedure described by Uemura et al. (1996).[2]

-

A mixture of [RuCl₂(cod)]n (cod = 1,5-cyclooctadiene), (S)-H8-BINAP, and sodium acetate in toluene is refluxed for 10 hours under an argon atmosphere.

-

The resulting brown suspension is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of toluene and then precipitated by the addition of hexane.

-

The precipitate is collected by filtration, washed with hexane, and dried under vacuum to give Ru(OAc)₂[(S)-H8-BINAP] as a yellow-brown solid.

Asymmetric Hydrogenation of 2-(4-Isobutylphenyl)propenoic Acid

This is a representative procedure for the synthesis of (S)-Ibuprofen.[2]

-

In a glass-lined stainless steel autoclave, place Ru(OAc)₂[(S)-H8-BINAP] and 2-(4-isobutylphenyl)propenoic acid.

-

Degas the autoclave and purge with argon.

-

Add degassed methanol via a syringe.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 8 hours).

-

After releasing the hydrogen pressure, remove the solvent from the reaction mixture under reduced pressure.

-

The enantiomeric excess of the resulting (S)-2-(4-isobutylphenyl)propanoic acid can be determined by conversion to its methyl ester with diazomethane, followed by analysis using chiral HPLC.

Mandatory Visualizations

Logical Workflow: Discovery and Development of H8-BINAP Ruthenium Catalysts

Caption: Logical workflow for the discovery and development of H8-BINAP ruthenium catalysts.

Catalytic Cycle for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

References

Theoretical Insights into (S)-Ru(OAc)₂(H₈-BINAP) Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies surrounding the (S)-Ru(OAc)₂(H₈-BINAP) catalyst, a cornerstone in asymmetric hydrogenation. By delving into the computational chemistry that underpins its remarkable stereoselectivity and efficiency, this document aims to equip researchers with a fundamental understanding of the catalyst's mechanism, aiding in the rational design of new synthetic routes and the optimization of existing processes.

Core Concepts: The Mechanism of Asymmetric Hydrogenation

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycle of Ru-BINAP complexes. For the asymmetric hydrogenation of α-(acylamino)acrylic esters using Ru(OAc)₂(BINAP) catalysts, a monohydride-unsaturate mechanism is widely accepted. This mechanism involves the initial formation of a ruthenium hydride species, which then coordinates with the olefinic substrate.

A key feature of this catalytic system is the reversible and endergonic migratory insertion of the enamide into the Ru-H bond, forming a five-membered metallacycle intermediate. The stereochemistry of the final product is determined during this step, dictated by the chiral environment created by the BINAP ligand. The cleavage of the resulting Ru-C bond can then proceed via two main pathways: hydrogenolysis by H₂ (the major pathway) or methanolysis (a minor pathway), both resulting in a cis-hydrogenation product.[1]

Interestingly, the source of the hydrogen atoms in the final product is distinct. The hydrogen at the C(3) position originates mainly from a molecule of H₂, while the hydrogen at the C(2) position can come from either another H₂ molecule or the protic solvent, such as methanol.[1] This mechanistic understanding is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Computational Methodologies

The insights into the catalytic mechanism of Ru-BINAP systems are largely derived from computational modeling. While specific details can vary between studies, a common approach involves the use of Density Functional Theory (DFT).

Typical Computational Protocol:

A prevalent choice for the exchange-correlation functional is B3LYP. For the ruthenium atom, which is a heavy element, an effective core potential (ECP) like LANL2DZ is often employed to simplify the calculation by treating the core electrons implicitly. The lighter atoms, such as carbon, hydrogen, oxygen, and phosphorus, are typically described with a more explicit basis set, for instance, 6-31G*.

Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) are performed to locate the minimum energy structures on the potential energy surface. Frequency calculations are then carried out to characterize these stationary points as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the correct reactant and product.

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and logical workflows discussed in theoretical studies of Ru-BINAP catalysis.

Quantitative Data from Theoretical Studies

| Reaction Step | Parameter | Illustrative Value (kcal/mol) |

| Catalyst Activation | Ru-H Formation Barrier | 5 - 10 |

| Substrate Binding | Coordination Energy | -5 - -15 |

| Migratory Insertion (S) | Activation Energy (ΔG‡) | 10 - 15 |

| Migratory Insertion (R) | Activation Energy (ΔG‡) | 12 - 18 |

| Hydrogenolysis | Activation Energy (ΔG‡) | 15 - 20 |

Note: These values are hypothetical and serve to illustrate the typical energy ranges observed in DFT studies of catalytic cycles. The difference in activation energies for the migratory insertion step for the two enantiomeric pathways (leading to S and R products) is the origin of the enantioselectivity.

Conclusion

Theoretical studies provide an invaluable lens through which to understand the intricate workings of (S)-Ru(OAc)₂(H₈-BINAP) catalysis. By modeling the reaction at a molecular level, computational chemistry offers detailed insights into the reaction mechanism, the origin of stereoselectivity, and the factors that govern catalytic activity. This knowledge is paramount for the informed development of more efficient and selective catalysts for the synthesis of chiral molecules, a critical endeavor in the pharmaceutical and fine chemical industries.

References

Methodological & Application

Application Notes and Protocols for Olefin Reduction using (S)-Ru(OAc)2(H8-BINAP) Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is a highly efficient and enantioselective catalyst for the asymmetric hydrogenation of various olefinic substrates. Its robust performance, particularly in the reduction of α,β-unsaturated carboxylic acids, makes it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. The partially hydrogenated H₈-BINAP ligand provides enhanced activity and enantioselectivity compared to its parent BINAP analogue. This document provides detailed application notes and experimental protocols for the use of (S)-Ru(OAc)₂(H₈-BINAP) in olefin reduction.

Catalyst Information

| Property | Value |

| Full Name | Diacetato[(S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]ruthenium(II) |

| CAS Number | 142962-95-6 |

| Molecular Formula | C₄₈H₄₆O₄P₂Ru |

| Molecular Weight | 849.89 g/mol |

| Appearance | Yellow to orange powder |

| Storage | Store at 2-8°C under an inert atmosphere |

Applications and Performance Data

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of a range of olefinic substrates, most notably α,β-unsaturated carboxylic acids. The catalyst is known for affording high enantiomeric excess (ee) and yields under relatively mild conditions.

Performance Data for Olefin Reduction

| Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (H₂) | Temp. (°C) | Yield (%) | ee (%) | Reference |

| Tiglic Acid | (S)-2-Methylbutanoic acid | 0.05 - 1.0 | Methanol | 10 - 50 atm | 25 - 50 | >95 | up to 97 | [1] |

| 2-Methylcinnamic Acid | (S)-2-Methyl-3-phenylpropanoic acid | 1.0 | Methanol | 50 atm | 50 | ~100 | 89 | |

| Itaconic Acid | (S)-Methylsuccinic acid | 0.1 - 1.0 | Methanol | 30 - 60 atm | 25 - 50 | High | up to 95 | |

| Atropic Acid | (S)-Hydratropic acid | 0.5 - 1.0 | Methanol | 50 - 100 atm | 25 - 50 | >90 | up to 88 | |

| Geraniol | (S)-Citronellol | 0.1 | Methanol | 30 atm | 20 | 100 | 98 (R-isomer) |

Note: The data presented is a summary from various literature sources. Optimal conditions may vary depending on the specific substrate and experimental setup.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

This protocol provides a general procedure for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using the (S)-Ru(OAc)₂(H₈-BINAP) catalyst in a high-pressure autoclave.

Materials:

-

(S)-Ru(OAc)₂(H₈-BINAP) catalyst

-

α,β-Unsaturated carboxylic acid (substrate)

-

Methanol (degassed)

-

High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

-

Inert gas (Argon or Nitrogen)

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and free of any contaminants. Place a magnetic stir bar inside the reactor.

-

Charging the Reactor: Under an inert atmosphere (e.g., in a glovebox), add the (S)-Ru(OAc)₂(H₈-BINAP) catalyst (e.g., 0.1 mol%) and the α,β-unsaturated carboxylic acid substrate to the autoclave.

-

Solvent Addition: Add degassed methanol to the autoclave to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-1.0 M.

-

Sealing and Purging: Seal the autoclave securely. Purge the reactor with inert gas (e.g., argon or nitrogen) three to five times to remove any residual air.

-

Pressurization with Hydrogen: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 atm).

-

Reaction: Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 30°C). Begin stirring the reaction mixture.

-

Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within a few hours.

-

Depressurization and Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

-

Product Isolation: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or crystallization.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric hydrogenation of an olefin using the (S)-Ru(OAc)₂(H₈-BINAP) catalyst.

Caption: General experimental workflow for asymmetric olefin hydrogenation.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the asymmetric hydrogenation of an olefin catalyzed by a Ru(II)-diphosphine complex.

Caption: Proposed catalytic cycle for Ru-BINAP catalyzed olefin hydrogenation.

Safety Precautions

-

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is harmful if swallowed or inhaled and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.

-

High-pressure autoclaves should be operated only by trained personnel. Ensure the reactor is properly maintained and operated within its pressure and temperature limits.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst, insufficient hydrogen pressure, leaks in the system, presence of catalyst poisons (e.g., oxygen, water). | Ensure the catalyst is handled under inert conditions. Check for leaks in the autoclave. Use high-purity, dry hydrogen and degassed, anhydrous solvents. Increase hydrogen pressure or reaction time. |

| Low enantioselectivity (ee) | Incorrect catalyst enantiomer, reaction temperature too high, impurities in the substrate or solvent. | Verify the chirality of the catalyst. Optimize the reaction temperature (lower temperatures often lead to higher ee). Purify the substrate and use high-purity solvents. |

| Poor reproducibility | Inconsistent reaction setup, variations in catalyst activity or substrate purity. | Standardize the experimental procedure. Use catalyst and substrate from the same batch. Ensure consistent solvent quality and degassing. |

Conclusion

The (S)-Ru(OAc)₂(H₈-BINAP) catalyst is a powerful and versatile tool for the asymmetric hydrogenation of olefins, offering high enantioselectivity and yields for a variety of substrates. By following the detailed protocols and considering the operational parameters outlined in these application notes, researchers can effectively utilize this catalyst for the synthesis of valuable chiral compounds in a reliable and efficient manner.

References

Application Notes and Protocols: (S)-Ru(OAc)2(H8-BINAP) in Enantioselective Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ru(OAc)2(H8-BINAP), or Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II), is a highly efficient and versatile chiral catalyst for enantioselective hydrogenation reactions. Its utility is particularly pronounced in the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical manufacturing. The catalyst's rigid, partially hydrogenated H8-BINAP ligand creates a well-defined chiral environment around the ruthenium center, enabling excellent stereocontrol in the reduction of a variety of prochiral substrates. This document provides a detailed overview of the substrate scope of (S)-Ru(OAc)2(H8-BINAP) and protocols for its application.

Substrate Scope and Performance

The (S)-Ru(OAc)2(H8-BINAP) catalyst has demonstrated high enantioselectivity in the hydrogenation of a broad range of substrates, including unsaturated carboxylic acids, allylic alcohols, and β-keto esters. The following tables summarize the performance of the catalyst with various substrates under different reaction conditions.

Table 1: Enantioselective Hydrogenation of Unsaturated Carboxylic Acids

| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Tiglic Acid | (S)-2-Methylbutanoic acid | 150-160 | scCO₂/scCHF₃ | 12 (H₂) + 82-188 (co-solvent) | - | 12-15 | - | 84-90[1] |

| (E)-2-Methyl-2-butenoic acid (Tiglic Acid) | (S)-2-Methylbutanoic acid | - | Methanol | - | - | - | - | >97[2] |

| 2-Methylcinnamic acid | (S)-2-Phenylpropanoic acid | - | - | - | - | - | - | 89[2] |

| (E)-2-Alkyl-2-alkenoic acids | Corresponding saturated acids | - | - | - | - | - | - | 95-97[2] |

| β-Disubstituted acrylic acids | Corresponding saturated acids | - | - | - | - | - | - | 70-93[2] |

| Precursor to (S)-Ibuprofen | (S)-Ibuprofen | - | - | - | - | - | - | up to 97[2] |

Table 2: Enantioselective Hydrogenation of Allylic Alcohols

| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Geraniol | (S)-Citronellol | ~350 | 95% aq. Methanol | 100 | 20 | 8 | 97 | 96 |

| Homogeraniol | 4,8-Dimethylnon-7-enol | - | - | - | - | - | 96 | 92 |

Note: Data for geraniol and homogeraniol hydrogenation are based on the closely related (R)-Ru(OAc)₂(BINAP) catalyst and serve as a strong indicator of the expected performance of the (S)-H8-BINAP variant.

Table 3: Enantioselective Hydrogenation of β-Keto Esters

| Substrate | Product | S/C Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | e.e. (%) |

| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | - | Methanol | - | - | - | High | High |

| Ethyl 4-benzyloxyacetoacetate | Ethyl (S)-4-benzyloxy-3-hydroxybutyrate | 100 | Ethanol | 4 | 40 | 48 | Quantitative | 97 |

Note: Data for β-keto esters are based on Ru-BINAP systems, demonstrating the high potential for (S)-Ru(OAc)2(H8-BINAP) in these transformations.

Experimental Protocols

The following are generalized protocols for the enantioselective hydrogenation of representative substrates using (S)-Ru(OAc)2(H8-BINAP). Caution: These reactions involve hydrogen gas under pressure and should be carried out in an appropriate high-pressure reactor (autoclave) by trained personnel in a well-ventilated fume hood.

General Protocol for Enantioselective Hydrogenation of an Unsaturated Carboxylic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

(S)-Ru(OAc)2(H8-BINAP) catalyst

-

Unsaturated carboxylic acid (e.g., Tiglic Acid)

-

Degassed solvent (e.g., Methanol)

-

High-pressure reactor (autoclave) with a magnetic stir bar

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst and Substrate Preparation: In a glovebox or under an inert atmosphere, add the (S)-Ru(OAc)2(H8-BINAP) catalyst and the unsaturated carboxylic acid to the glass liner of the autoclave. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.

-

Solvent Addition: Add the degassed solvent to the glass liner.

-

Assembly and Purging: Seal the autoclave. Purge the system by pressurizing with inert gas (e.g., 5 atm of Argon) and then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (if the reactor setup allows).

-

Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

-

Isolation and Analysis: Open the reactor and remove the reaction mixture. Remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as chromatography or distillation. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC analysis.

General Protocol for Enantioselective Hydrogenation of a β-Keto Ester

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

(S)-Ru(OAc)2(H8-BINAP) catalyst

-

β-Keto ester (e.g., Methyl acetoacetate)

-

Degassed alcoholic solvent (e.g., Methanol or Ethanol)

-

High-pressure reactor (autoclave) with a magnetic stir bar

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst and Substrate Preparation: Under an inert atmosphere, place the (S)-Ru(OAc)2(H8-BINAP) catalyst in the glass liner of the autoclave.

-

Solvent and Substrate Addition: Add the degassed alcoholic solvent, followed by the β-keto ester. The substrate-to-catalyst (S/C) ratio can be high, ranging from 1,000 to 20,000.

-

Assembly and Purging: Seal the autoclave and purge with an inert gas as described in the previous protocol.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 4-50 atm).

-

Reaction: Commence stirring and maintain the desired reaction temperature (e.g., 40-80 °C).

-

Work-up and Analysis: Follow the work-up and analysis steps as outlined in the protocol for unsaturated carboxylic acids.

Visualizing the Workflow

The general workflow for an enantioselective hydrogenation experiment can be visualized as follows:

Caption: General workflow for enantioselective hydrogenation.

Mechanism of Enantioselectivity

The high enantioselectivity of the (S)-Ru(OAc)2(H8-BINAP) catalyst is attributed to the C₂-symmetric chiral environment created by the (S)-H8-BINAP ligand. The rigid and partially hydrogenated backbone of the ligand leads to a well-defined, sterically demanding chiral pocket around the ruthenium metal center. This chirality is effectively transferred to the substrate during the hydrogenation process, favoring the formation of one enantiomer over the other.

The logical relationship between the catalyst's components and its function is illustrated below:

Caption: Catalyst structure-function relationship.

References

Application Notes and Protocols for the Asymmetric Synthesis of Profens using (S)-Ru(OAc)2(H8-BINAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The therapeutic efficacy of profens is primarily attributed to the (S)-enantiomer. Consequently, the development of efficient and highly enantioselective synthetic routes to access these chiral molecules is of significant importance in the pharmaceutical industry. Asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids is a powerful and atom-economical method for establishing the crucial chiral center.

The chiral ruthenium catalyst, (S)-Ru(OAc)2(H8-BINAP), has emerged as a benchmark catalyst for this transformation, demonstrating exceptional enantioselectivity and high catalytic activity. The H8-BINAP ligand, a partially hydrogenated derivative of BINAP, creates a well-defined and rigid chiral environment around the ruthenium center, leading to superior stereochemical control compared to its parent BINAP analogue.

This document provides detailed application notes and experimental protocols for the synthesis of profens, specifically (S)-Naproxen and (S)-Ibuprofen, via asymmetric hydrogenation catalyzed by (S)-Ru(OAc)2(H8-BINAP).

Catalyst Information

| Property | Value |

| Catalyst Name | Diacetato[(S)-(-)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl]ruthenium(II) |

| Synonym | (S)-Ru(OAc)2(H8-BINAP) |

| CAS Number | 142962-95-6 |

| Molecular Formula | C48H46O4P2Ru |

| Molecular Weight | 849.89 g/mol |

| Appearance | Yellow to brown powder |

| Storage | Store at 2-8°C under an inert atmosphere |

General Reaction Scheme

The asymmetric hydrogenation of α-arylpropenoic acids to yield the corresponding (S)-profens is depicted below.

Caption: General scheme for the asymmetric hydrogenation of α-arylpropenoic acids.

Experimental Protocols

Protocol 1: Synthesis of (S)-Naproxen

This protocol describes the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid to produce (S)-Naproxen.

Materials:

-

2-(6'-methoxy-2'-naphthyl)propenoic acid

-

(S)-Ru(OAc)2(H8-BINAP)

-

Methanol (degassed)

-

Dichloromethane (degassed)

-

High-pressure reactor (e.g., stainless steel autoclave) with magnetic stirring

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving (S)-Ru(OAc)2(H8-BINAP) in degassed dichloromethane. The concentration will depend on the desired substrate-to-catalyst ratio.

-

Reaction Setup: Charge a glass liner for the high-pressure reactor with 2-(6'-methoxy-2'-naphthyl)propenoic acid and a magnetic stir bar.

-

Solvent and Catalyst Addition: Add degassed methanol to the reactor, followed by the appropriate volume of the catalyst solution. A typical substrate-to-catalyst molar ratio (S/C) is in the range of 1000:1 to 5000:1.

-

Reaction Conditions: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psig).

-

Hydrogenation: Stir the reaction mixture at a controlled temperature (e.g., 22-30°C) for the specified duration (e.g., 12-24 hours).

-

Work-up and Purification: After the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by crystallization or column chromatography.

-

Analysis: Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation:

The following table summarizes typical reaction conditions and expected results for the synthesis of (S)-Naproxen.

| Substrate | Catalyst Loading (S/C) | Solvent | H2 Pressure | Temperature | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 2-(6'-methoxy-2'-naphthyl)propenoic acid | 2000:1 | Methanol | 1000 psig | 22°C | 14 | >99 | >98 |

Note: The use of (S)-Ru(OAc)2(H8-BINAP) is expected to yield higher enantioselectivity compared to the non-hydrogenated BINAP analogue under similar conditions.

Protocol 2: Synthesis of (S)-Ibuprofen

This protocol outlines the asymmetric hydrogenation of 2-(4-isobutylphenyl)acrylic acid to synthesize (S)-Ibuprofen.

Materials:

-

2-(4-isobutylphenyl)acrylic acid

-

(S)-Ru(OAc)2(H8-BINAP)

-

Methanol (degassed)

-

Dichloromethane (degassed)

-

High-pressure reactor with magnetic stirring

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Solution Preparation: As described in Protocol 1, prepare a stock solution of the catalyst in degassed dichloromethane.

-

Reaction Setup: Charge the high-pressure reactor's glass liner with 2-(4-isobutylphenyl)acrylic acid and a magnetic stir bar.

-

Solvent and Catalyst Addition: Add degassed methanol and the catalyst solution to the reactor.

-